molecular formula C15H16O6 B13089544 4-(1,3-Dihydroxy-2-(2-hydroxyphenoxy)propyl)benzene-1,2-diol

4-(1,3-Dihydroxy-2-(2-hydroxyphenoxy)propyl)benzene-1,2-diol

Cat. No.: B13089544
M. Wt: 292.28 g/mol
InChI Key: DOHRKVZLQIYIMC-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the sources I’ve accessed. it’s likely that researchers have explored various methods to synthesize it.
    • Industrial production methods may involve modifications of existing synthetic pathways or novel approaches. Further research would be needed to provide precise details.
  • Chemical Reactions Analysis

      Reactivity: As a phenolic compound, it can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions may yield derivatives with modified hydroxyl groups or substituted benzene rings.

  • Scientific Research Applications

      Chemistry: Researchers may study its reactivity, stability, and interactions with other compounds.

      Biology: Investigating its effects on cellular processes, enzyme inhibition, or receptor binding.

      Industry: Perhaps as a precursor for other compounds or materials.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects would require further investigation. It could involve interactions with specific proteins, enzymes, or signaling pathways.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on directly similar compounds. its uniqueness lies in the combination of hydroxyl groups and the benzene core.

    Remember that this compound’s detailed research and applications might be found in scientific literature or patents.

    Properties

    Molecular Formula

    C15H16O6

    Molecular Weight

    292.28 g/mol

    IUPAC Name

    4-[1,3-dihydroxy-2-(2-hydroxyphenoxy)propyl]benzene-1,2-diol

    InChI

    InChI=1S/C15H16O6/c16-8-14(21-13-4-2-1-3-11(13)18)15(20)9-5-6-10(17)12(19)7-9/h1-7,14-20H,8H2

    InChI Key

    DOHRKVZLQIYIMC-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)O)OC(CO)C(C2=CC(=C(C=C2)O)O)O

    Origin of Product

    United States

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